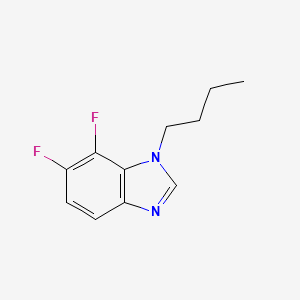

1-Butyl-6,7-difluoro-1,3-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-6,7-difluorobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2/c1-2-3-6-15-7-14-9-5-4-8(12)10(13)11(9)15/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZBYVQZGBCAFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743013 |

Source

|

| Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-34-3 |

Source

|

| Record name | 1-Butyl-6,7-difluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-6,7-difluoro-1,3-benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-Butyl-6,7-difluoro-1,3-benzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and the strategic introduction of fluorine atoms and an N-butyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This document outlines a robust, two-step synthetic pathway, beginning with the condensation of 4,5-difluoro-1,2-phenylenediamine to form the benzimidazole core, followed by a regioselective N-alkylation. We provide detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and a complete guide to the structural characterization of the final compound using modern spectroscopic techniques. This guide is designed to equip researchers with the practical knowledge required to reliably produce and validate this valuable chemical entity.

Introduction: The Strategic Value of Fluorinated N-Alkyl Benzimidazoles

The benzimidazole nucleus is a cornerstone in pharmaceutical sciences, forming the core structure of blockbuster drugs such as the proton-pump inhibitors omeprazole and lansoprazole, as well as anthelmintic agents like albendazole. Its unique aromatic and electronic properties, coupled with its ability to engage in various non-covalent interactions, make it an exceptional scaffold for designing biologically active molecules.

The strategic functionalization of this scaffold is key to modulating its pharmacological profile. This guide focuses on two critical modifications:

-

Vicinal Difluorination (6,7-positions): The introduction of fluorine atoms is a widely employed strategy in modern drug design. Fluorine's high electronegativity can significantly alter the pKa of nearby nitrogen atoms, influencing the molecule's ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate. The vicinal arrangement of the fluorine atoms on the benzene ring creates a distinct electronic environment that can fine-tune interactions with biological targets.

-

N-Alkylation (1-Butyl group): Appending an N-alkyl chain, such as a butyl group, serves to increase the lipophilicity of the benzimidazole core. This modification is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent, particularly its ability to permeate cell membranes. The N-alkylation also prevents the formation of tautomers, leading to a single, well-defined regioisomer.

This guide presents a validated pathway to synthesize this compound, a molecule that synergistically combines these features.

Synthesis Strategy and Retrosynthetic Analysis

A logical and efficient synthesis is paramount. The chosen strategy involves a two-step sequence that ensures high purity and good overall yield. The retrosynthetic analysis breaks down the target molecule into readily available starting materials.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target compound.

This approach involves two primary transformations:

-

N-Alkylation: A nucleophilic substitution (SN2) reaction at one of the benzimidazole nitrogen atoms using an appropriate butyl electrophile (e.g., 1-bromobutane). This is the final step to install the butyl group.

-

Benzimidazole Formation: A condensation and subsequent cyclization reaction between 4,5-difluoro-1,2-phenylenediamine and a one-carbon source, such as formic acid. This efficiently constructs the core heterocyclic ring system.

This strategy is advantageous because it utilizes commercially available starting materials and employs robust, well-understood reactions, minimizing the risk of side products and simplifying purification.

Detailed Experimental Protocols

Part A: Synthesis of 6,7-Difluoro-1H-benzimidazole (Intermediate)

This step involves the acid-catalyzed condensation of the diamine with formic acid, which serves as both the reagent and the solvent.

Workflow Diagram

Caption: Experimental workflow for the synthesis of the intermediate.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (5.0 g, 34.7 mmol).

-

Reagent Addition: Carefully add formic acid (98%, 30 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Precipitation: After completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ice (100 g) and carefully neutralize by adding concentrated ammonium hydroxide solution (~25%) until the pH is approximately 7-8. This step is exothermic and should be performed in a fume hood with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Drying: Dry the purified solid in a vacuum oven at 50 °C overnight to yield 6,7-difluoro-1H-benzimidazole as a solid.

Part B: Synthesis of this compound (Final Product)

This step is a classic SN2 alkylation. The choice of a strong base like sodium hydride is critical to deprotonate the benzimidazole nitrogen, forming a potent nucleophile that readily reacts with 1-bromobutane.

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.8 g, 45.0 mmol).

-

Solvent and Washing: Add anhydrous N,N-Dimethylformamide (DMF, 80 mL). Carefully wash the NaH dispersion by stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and removing the supernatant DMF (containing mineral oil) with a cannula. Repeat this washing step twice more with fresh anhydrous DMF (2 x 20 mL).

-

Reactant Addition: Re-suspend the washed NaH in fresh anhydrous DMF (50 mL). In a separate flask, dissolve 6,7-difluoro-1H-benzimidazole (5.3 g, 34.4 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath) over 30 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The evolution of hydrogen gas should be observed.

-

Alkylation: Add 1-bromobutane (5.7 g, 4.4 mL, 41.3 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

| Property / Technique | Result |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₁₁H₁₂F₂N₂ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 68-72 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H), 7.45 (ddd, J=8.8, 7.2, 5.0 Hz, 1H), 7.10 (t, J=8.8 Hz, 1H), 4.25 (t, J=7.4 Hz, 2H), 1.90 (p, J=7.5 Hz, 2H), 1.45 (h, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1 (dd, J=248, 12 Hz), 146.5 (dd, J=245, 12 Hz), 144.2, 134.9 (dd, J=10, 3 Hz), 121.2 (dd, J=10, 4 Hz), 112.0 (dd, J=18, 4 Hz), 108.5 (d, J=18 Hz), 45.2, 31.8, 19.9, 13.6 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -138.5 (d, J=21.0 Hz), -148.2 (d, J=21.0 Hz) |

| MS (ESI+) | m/z 211.10 [M+H]⁺ |

Discussion and Field-Proven Insights

-

Regioselectivity of N-Alkylation: The alkylation of unsymmetrical benzimidazoles can potentially yield two regioisomers (N1 and N3 alkylation). However, in the case of 6,7-difluoro-1H-benzimidazole, the two nitrogen atoms are equivalent due to rapid tautomerization in solution, leading to a single N-alkylated product. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation prior to the addition of the electrophile, which favors a clean reaction.

-

Purification Challenges: The primary challenge in this synthesis is often the removal of unreacted starting materials and any potential over-alkylated quaternary salt. Careful column chromatography is crucial. The polarity difference between the N-H starting material and the N-butyl product is typically sufficient for good separation.

-

Choice of Solvent: Anhydrous DMF is the solvent of choice for the alkylation step due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction, and its high boiling point, which allows for heating if the reaction is sluggish at room temperature.

Safety, Handling, and Storage

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. All glassware must be thoroughly dried.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for this compound. The methodology leverages common and robust organic reactions, and the comprehensive characterization data provided serves as a benchmark for validating the final product's identity and purity. This molecule represents a valuable building block for libraries in drug discovery programs, embodying key design principles such as metabolic blocking and lipophilicity modulation. The protocols and insights contained herein provide a solid foundation for researchers to synthesize this and related compounds for further investigation.

References

-

Synthesis of 2-Substituted-5,6-difluoro-1H-benzimidazoles. Journal of Heterocyclic Chemistry.[Link]

-

General Procedures for N-Alkylation of Benzimidazoles. Organic Letters.[Link]

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

-

Benzimidazole: A privileged scaffold in medicinal chemistry. RSC Advances.[Link]

-

Synthesis of N-alkylated benzimidazoles via a one-pot reaction. Tetrahedron Letters.[Link]

A Technical Guide to the Physicochemical Properties of 1-Butyl-6,7-difluoro-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, benzimidazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4] Their structural versatility and electron-rich nature allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, and antitumor effects.[2][4][5] The physicochemical properties of these molecules are paramount, as they directly govern absorption, distribution, metabolism, and excretion (ADME), ultimately dictating the bioavailability and efficacy of a potential drug candidate.[2][6]

This guide provides an in-depth technical overview of the core physicochemical properties of 1-Butyl-6,7-difluoro-1,3-benzimidazole . The strategic placement of difluoro groups on the benzene ring and a butyl chain at the N1 position significantly modifies the molecule's electronic and steric characteristics compared to the parent benzimidazole structure.[5] Understanding these properties is a critical first step for any research scientist aiming to evaluate this compound for further development. This document details the essential chemical identifiers, presents key physicochemical data in a structured format, and outlines the authoritative, field-proven experimental protocols for their determination, providing a solid foundation for its application in research and development.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-butyl-6,7-difluorobenzimidazole | [] |

| CAS Number | 1375069-34-3 | |

| Molecular Formula | C₁₁H₁₂F₂N₂ | [] |

| Molecular Weight | 210.22 g/mol | [][8] |

| Canonical SMILES | CCCCN1C=NC2=C1C(=C(C=C2)F)F | [] |

Structural Representation:

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The following sections detail the critical physicochemical parameters for this compound. For each property, its significance in drug development is explained, followed by the measured or predicted data and a detailed experimental protocol.

Lipophilicity (LogP)

Significance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its ADME profile. The partition coefficient (LogP) influences membrane permeability, plasma protein binding, and metabolic clearance. For orally administered drugs, a LogP value typically between 1 and 5 is often targeted to balance solubility and permeability.

Predicted Data:

| Parameter | Value | Method |

| XLogP3-AA | 3.4 | Computational |

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The "shake-flask" method is the gold standard for experimentally determining lipophilicity.[9][10] This protocol measures the distribution coefficient (LogD) at a physiological pH of 7.4, which is more relevant for predicting in vivo behavior than LogP for ionizable compounds.

Causality: The choice of n-octanol and a phosphate buffer at pH 7.4 is deliberate. n-Octanol serves as a surrogate for biological lipid membranes, while the pH 7.4 buffer mimics the physiological pH of blood plasma, ensuring the ionization state of the compound is relevant to its in vivo condition.[11] Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[12]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[9] Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[9]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.[9]

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[12] The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[13]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.[12]

-

Quantification: Carefully withdraw an aliquot from each phase.[12] Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Caption: Experimental workflow for melting point determination using DSC.

Acid Dissociation Constant (pKa)

Significance: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The benzimidazole moiety possesses both weakly acidic (N-H proton) and weakly basic (imidazole nitrogen) characteristics. [1]The pKa is critical for predicting solubility, absorption, and receptor binding, as the charge state of a molecule profoundly affects its interactions.

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination, as recommended by the OECD. [14][15] Causality: This method involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH with a calibrated electrode. The pKa is the pH at which 50% of the compound is in its ionized form. This point is identified as the midpoint of the steepest portion of the titration curve (the equivalence point).

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a precisely known amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration (for acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Chemical Stability

Significance: Chemical stability is a crucial parameter that determines a drug's shelf-life and storage conditions. [16][17]Instability can lead to loss of potency and the formation of potentially toxic degradation products. Stability testing is a mandatory regulatory requirement. [18][19] Experimental Protocol: ICH Q1A(R2) Guideline for Stability Testing

The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing. [16][18][19][20]This protocol outlines an accelerated stability study.

Causality: Accelerated stability studies expose the drug substance to elevated stress conditions (high temperature and humidity) to predict its long-term stability in a shorter timeframe. [16][17]The conditions of 40°C ± 2°C and 75% RH ± 5% RH are internationally recognized stress conditions. [16][17]Monitoring for changes in physical appearance, assay (potency), and degradation products provides a comprehensive picture of the compound's stability profile.

Step-by-Step Methodology:

-

Sample Storage: Place a known quantity of this compound in a validated stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH . [16]2. Time Points: Pull samples at specified time intervals, such as t=0, 1, 3, and 6 months. [17]3. Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the compound's purity/potency, typically by a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradants that have formed.

-

-

Evaluation: Compare the results at each time point to the initial t=0 data. A "significant change" (e.g., >5% loss of assay from the initial value) may indicate stability issues. [16]

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a compound of interest within the broader, pharmacologically significant benzimidazole class. The provided data and protocols for determining lipophilicity, aqueous solubility, melting point, pKa, and chemical stability offer a robust framework for its evaluation in a drug discovery context. The predicted high lipophilicity (XLogP3 = 3.4) suggests good potential for membrane permeability, while the difluoro substitutions are expected to influence its metabolic stability and receptor binding interactions. A thorough experimental validation of these properties, following the authoritative protocols described herein, is the critical next step for any research program involving this molecule.

References

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.

- Quality Guidelines. (n.d.). ICH.

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). ICH.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Differential scanning calorimetry. (2016). CureFFI.org.

- Q1A(R2) A deep dive in Stability Studies. (2025). YouTube.

- Differential Scanning Calorimetry (DSC). (n.d.). Slideshare.

- Aqueous Solubility Determination Guide. (2019). Scribd.

- LogP / LogD shake-flask method. (2024). Protocols.io.

- Aqueous Solubility Assay. (n.d.). Enamine.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS.

- Shake Flask logK. (2017). Lokey Lab Protocols.

- Aqueous Solubility. (n.d.). Creative Biolabs.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).

- The physicochemical properties of synthesized benzimidazole derivatives. (2019). ResearchGate.

- Test No. 112: Dissociation Constants in Water. (n.d.). OECD.

- Test No. 112: Dissociation Constants in Water. (n.d.). OECD.

- MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Biological Activities of Substituted Benzimidazole Derivatives. (2018). Journal of Drug Discovery and Development.

- CAS 1375069-34-3 this compound. (n.d.). BOC Sciences.

- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2016). NIH.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- 2-tert-butyl-4,6-difluoro-1H-benzimidazole. (n.d.). PubChem.

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). TSAR.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.

- (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PMC - PubMed Central.

- Benzimidazole. (n.d.). PubChem - NIH.

- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino). (n.d.). PubChem.

Sources

- 1. longdom.org [longdom.org]

- 2. ijpsm.com [ijpsm.com]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. database.ich.org [database.ich.org]

- 17. youtube.com [youtube.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Unraveling the Enigmatic Mechanism of 1-Butyl-6,7-difluoro-1,3-benzimidazole: A Technical Guide for Advanced Research

Abstract

The benzimidazole scaffold remains a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. This technical guide delves into the hypothetical mechanism of action of a novel derivative, 1-Butyl-6,7-difluoro-1,3-benzimidazole. While specific experimental data for this compound is not yet publicly available, this document synthesizes the vast knowledge of the benzimidazole class of molecules to provide a predictive framework for its biological activity. We will explore the foundational pharmacology of the benzimidazole core, analyze the anticipated contributions of the N-butyl and 6,7-difluoro substitutions, and propose potential molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the therapeutic potential of this and similar compounds.

Introduction: The Benzimidazole Privilege

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This privileged structure is a common motif in a multitude of clinically significant drugs, spanning a wide therapeutic spectrum that includes anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and anticancer agents.[1][2][3] The versatility of the benzimidazole scaffold stems from its ability to mimic endogenous purine nucleotides, allowing it to interact with a diverse array of biological targets.[4][5] Its structural features, including hydrogen bond donor and acceptor capabilities and the potential for π-π stacking interactions, facilitate binding to various enzymes and receptors.[2]

The subject of this guide, this compound, introduces specific chemical modifications to this core structure: an N-butyl group and difluorination at the 6 and 7 positions of the benzene ring. These substitutions are not merely decorative; they are anticipated to profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Deconstructing the Molecule: Predicted Influence of Substituents

The biological activity of benzimidazole derivatives is critically dependent on the nature and position of their substituents.

The N-Butyl Group: Enhancing Lipophilicity and Interaction

The addition of a butyl group at the N-1 position (N-alkylation) is a common strategy in medicinal chemistry to modulate a compound's properties. This alkyl chain is expected to:

-

Increase Lipophilicity: The nonpolar butyl group will enhance the molecule's lipid solubility. This can improve its ability to cross cellular membranes, potentially leading to better oral bioavailability and tissue distribution.[6]

-

Modulate Target Binding: The alkyl chain can engage in hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity.[6][7]

-

Influence Metabolism: The presence of the butyl group can affect the metabolic stability of the compound, influencing its half-life in the body.

The 6,7-Difluoro Substitution: A Strategic Enhancement

The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance their therapeutic potential. The difluorination at the 6 and 7 positions of the benzimidazole ring is predicted to:

-

Alter Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution of the aromatic ring. This can influence the pKa of the benzimidazole core and its ability to participate in hydrogen bonding and other non-covalent interactions.[8]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of fluorine can block sites of oxidative metabolism, thereby increasing the compound's metabolic stability and prolonging its duration of action.[9][10]

-

Improve Target Binding: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity and selectivity for specific biological targets.[8][11] The presence of an electron-withdrawing fluorine atom on the phenyl side chain attached to the benzimidazole moiety has been shown to increase the antimicrobial activity of some compounds.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the extensive literature on benzimidazole derivatives, this compound could plausibly exert its biological effects through one or more of the following mechanisms:

Anticancer Activity

The benzimidazole scaffold is a prominent feature in many anticancer agents.[5][12][13] Potential anticancer mechanisms include:

-

Tubulin Polymerization Inhibition: A well-established mechanism for anthelmintic and some anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[2][4][14] This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[15]

-

Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[12]

-

Topoisomerase Inhibition: Some benzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]

-

Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various pathways, including the intrinsic mitochondrial pathway.[5]

Proposed Signaling Pathway: Anticancer Action

Caption: Hypothetical anticancer signaling pathways of this compound.

Anthelmintic Activity

The primary mechanism of action for most anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to the β-tubulin of the parasite.[2][4][16][17] This selective toxicity is due to the higher affinity of benzimidazoles for parasitic β-tubulin compared to mammalian tubulin.[2] Other reported anthelmintic mechanisms include:

-

Inhibition of Fumarate Reductase: This mitochondrial enzyme is crucial for the anaerobic energy metabolism of many helminths.[4]

-

Uncoupling of Oxidative Phosphorylation: This disrupts the parasite's energy production.[4]

-

Inhibition of Glucose Transport: Depriving the parasite of its primary energy source.[4]

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.[1][18][19] A key target is the viral RNA-dependent RNA polymerase (RdRp).[1][18][20] These compounds can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and inducing conformational changes that inhibit its function.[1][20] Other antiviral mechanisms may include:

-

Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.[19]

-

Inhibition of Viral Proteases: Disrupting the processing of viral polyproteins necessary for viral assembly.[19]

Anti-inflammatory Activity

Several benzimidazole derivatives exhibit anti-inflammatory properties.[21][22][23] The proposed mechanisms of action are diverse and can involve:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[21][22]

-

Inhibition of Pro-inflammatory Cytokine Production: Such as TNF-α and IL-6.[24]

-

Modulation of Other Inflammatory Targets: Including 5-lipoxygenase and phospholipase A2.[21][22][24]

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action for this compound, a series of well-defined experiments are necessary.

In Vitro Cytotoxicity and Antiproliferative Assays

-

Objective: To determine the compound's effect on cell viability and proliferation in various cell lines (e.g., cancer cell lines, normal cell lines).

-

Methodology:

-

Cell Culture: Plate cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Viability/Proliferation Assay: Use assays such as MTT, XTT, or CellTiter-Glo® to quantify cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

-

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: A streamlined workflow for determining the in vitro cytotoxicity of the compound.

Tubulin Polymerization Assay

-

Objective: To directly assess the compound's ability to inhibit microtubule formation.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a 96-well plate.

-

Compound Addition: Add this compound at various concentrations.

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the compound.

-

Kinase Inhibition Assays

-

Objective: To screen the compound against a panel of protein kinases to identify potential targets.

-

Methodology:

-

Assay Platform: Utilize a commercial kinase assay platform (e.g., ADP-Glo™, LanthaScreen™).

-

Kinase Panel: Screen the compound against a diverse panel of kinases relevant to the suspected therapeutic area (e.g., cancer-related kinases).

-

Data Analysis: Determine the percent inhibition for each kinase and calculate IC50 values for any significant hits.

-

Data Presentation: A Framework for Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| HeLa | Cervical Cancer | > 100 | 52.3 | 25.1 |

| MCF-7 | Breast Cancer | > 100 | 78.9 | 42.6 |

| A549 | Lung Cancer | > 100 | 65.4 | 33.8 |

| HEK293 | Normal Kidney | > 100 | > 100 | > 100 |

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, molecule within the esteemed benzimidazole class. Based on a comprehensive analysis of its structural components and the known pharmacology of related compounds, we hypothesize that it may possess potent anticancer, anthelmintic, antiviral, or anti-inflammatory properties. The proposed mechanisms of action, centered around tubulin polymerization inhibition, kinase modulation, and interference with viral replication machinery, provide a solid foundation for future experimental investigation. The detailed protocols outlined in this guide offer a clear roadmap for elucidating the precise molecular mechanisms of this intriguing compound. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, will be crucial in determining the ultimate therapeutic potential of this compound.

References

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Current Achievements of Benzimidazole: A Review. ResearchGate. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org. [Link]

-

A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. PubMed Central. [Link]

-

Mechanism of action of benzimidazole derivatives as anthelmintic. ResearchGate. [Link]

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-dependent RNA Polymerase. PubMed. [Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Organic & Medicinal Chemistry International Journal. [Link]

-

Importance of Fluorine in Benzazole Compounds. PubMed Central. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

-

Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. [Link]

-

Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

-

Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Benzimidazole derivatives incorporating fluorine. ResearchGate. [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

-

Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model. PubMed Central. [Link]

-

(PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. [Link]

Sources

- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 14. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 15. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rroij.com [rroij.com]

- 20. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1-Butyl-6,7-difluoro-1,3-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the projected biological activities of the novel compound, 1-Butyl-6,7-difluoro-1,3-benzimidazole. As a currently uncharacterized molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of analogous N-alkylated and fluoro-substituted benzimidazole derivatives, we extrapolate potential therapeutic applications, outline detailed experimental protocols for validation, and discuss the anticipated pharmacological profile. This guide is intended to be a foundational resource for initiating a research program focused on this promising compound.

Introduction: The Benzimidazole Scaffold and Rationale for Substitution

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][4] The biological profile of benzimidazole derivatives can be significantly modulated by substitutions at various positions of the bicyclic ring system.[4] This guide focuses on the specific substitutions in this compound, providing a scientific rationale for its potential as a bioactive agent.

The Influence of N-Alkylation: The 1-Butyl Group

Alkylation at the N-1 position of the benzimidazole ring is a common strategy to enhance pharmacokinetic properties and modulate biological activity. The introduction of an N-butyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[5] Studies on N-alkylated benzimidazoles have shown that the nature of the alkyl substituent plays a crucial role in determining the compound's therapeutic effects.[4][6] For instance, N-alkylation has been associated with enhanced antibacterial and antiviral activities.[6][7]

The Impact of Fluorine Substitution: The 6,7-Difluoro Moiety

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] Fluorine's high electronegativity can alter the electronic properties of the benzimidazole ring, influencing its interaction with biological targets.[9] Specifically, fluoro-substituted benzimidazoles have demonstrated potent antimicrobial and anticancer activities.[10] The 6,7-difluoro substitution pattern is of particular interest as it may confer unique electronic and steric properties, potentially leading to novel biological activities.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of related benzimidazole derivatives. A two-step process is proposed, starting from commercially available precursors.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6,7-Difluoro-1H-benzimidazole

-

To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in formic acid (10 vol), the mixture is refluxed for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The pH is adjusted to ~7-8 with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to yield 6,7-difluoro-1H-benzimidazole.

Step 2: Synthesis of this compound

-

To a solution of 6,7-difluoro-1H-benzimidazole (1.0 eq) in dimethylformamide (DMF, 10 vol), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

1-Bromobutane (1.2 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 60-70 °C and stirred for 6-8 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into cold water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the extensive literature on substituted benzimidazoles, this compound is predicted to exhibit a range of biological activities.

| Predicted Biological Activity | Potential Molecular Target(s) | Rationale based on Structural Features |

| Antimicrobial | FtsZ, DNA gyrase, various metabolic enzymes | The benzimidazole core mimics purine, interfering with nucleic acid synthesis. N-alkylation and fluorination can enhance cell penetration and binding affinity.[2][7] |

| Antifungal | Cytochrome P450 14α-demethylase (CYP51), tubulin | Fluorinated benzimidazoles are known to be effective antifungal agents.[8] The butyl group may enhance interaction with fungal cell membranes. |

| Anticancer | Tubulin, protein kinases (e.g., VEGFR, EGFR), topoisomerases | Benzimidazoles are known tubulin polymerization inhibitors. Fluorine substitution can enhance the antiproliferative activity.[3][10][11] |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), inflammatory cytokines | Benzimidazole derivatives have shown potential to inhibit key inflammatory mediators.[12] |

| Antiviral | Viral polymerases, proteases | N-substituted benzimidazoles have demonstrated activity against a range of viruses, including HIV.[6][13] |

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1. Antimicrobial Activity

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

4.1.2. Anticancer Activity

-

MTT Assay for Cytotoxicity:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value.[13]

-

4.1.3. Anti-inflammatory Activity

-

COX Inhibition Assay:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Incubate various concentrations of the test compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Caption: General workflow for the biological evaluation of the target compound.

In Vivo Models

4.2.1. Murine Systemic Infection Model (for antimicrobial activity)

-

Induce a systemic infection in mice (e.g., intraperitoneal injection of a lethal dose of S. aureus).

-

Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Include a vehicle control group and a positive control group (treated with a known antibiotic).

-

Monitor the survival of the animals over a period of 7-14 days.

-

Determine the effective dose (ED₅₀) of the compound.

4.2.2. Human Tumor Xenograft Model (for anticancer activity)

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the animals into treatment groups.

-

Administer the test compound, vehicle control, and a positive control (e.g., a standard chemotherapeutic agent) for a specified duration.

-

Measure tumor volume regularly.

-

At the end of the study, excise the tumors and weigh them.

-

Evaluate the compound's efficacy in inhibiting tumor growth.[14]

Pharmacokinetic Considerations

The pharmacokinetic profile of benzimidazole derivatives can be variable, often characterized by first-pass metabolism in the liver.[15][16] The N-butyl and difluoro substitutions in the target molecule are anticipated to influence its absorption, distribution, metabolism, and excretion (ADME) properties.[17][18] The increased lipophilicity from the butyl group may enhance absorption, while the fluorine atoms could block sites of metabolism, potentially increasing the compound's half-life.[8] Preliminary in silico ADME predictions and subsequent in vitro and in vivo pharmacokinetic studies will be crucial to understand the compound's behavior in a biological system.[19]

Conclusion

This compound represents a novel and unexplored chemical entity with significant potential for a range of biological activities. This guide provides a scientifically grounded framework for initiating research on this compound. The proposed synthetic route offers a practical approach to obtaining the molecule for study. The predicted biological activities, based on established structure-activity relationships of related benzimidazoles, suggest promising avenues for therapeutic development, particularly in the areas of infectious diseases and oncology. The detailed experimental protocols outlined herein provide a clear roadmap for the in vitro and in vivo validation of these predicted activities. Further investigation into this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

-

Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]

-

Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). Journal of Molecular Structure, 1264, 133245. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gohary, N. S. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4749. [Link]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]

-

Ersan, R. H., & Duran, N. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications, 17(4), 859-866. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gohary, N. S. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

-

Goud, N. S., Kumar, P., & Bharath, R. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles, 101(1), 1-38. [Link]

-

Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

-

Imperiale, F. A., & Lanusse, C. E. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. Research in veterinary science, 91(3), 333–341. [Link]

-

Kumar, A., Shukla, S., Pathak, A., & Pandey, D. D. (2021). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. [Link]

-

Rahman, S. A., Poddar, S. K., Saqueeb, N., & Rahman, S. M. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 7(11), e08301. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Organic Chemistry, 28(2), 114-137. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Pharmacological research, 183, 106384. [Link]

-

Substituted benzimidazole a potential drug candidate. (2024). World Journal of Advanced Research and Reviews, 23(2), 1162-1172. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020). Bioorganic chemistry, 102, 104085. [Link]

-

Le, T. H. T., Nguyen, T. T. T., Le, T. H., & Tran, T. D. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28243–28256. [Link]

-

ChemBK. (2024). N-Butylbenzimidazole. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2021). Symmetry, 13(12), 2399. [Link]

-

Shrivastava, N., Naim, M. J., Alam, M. J., Nawaz, F., & Alam, O. (2017). Different targets of benzimidazole as anticancer agents. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of New N-alkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. (2018). E-RESEARCHCO. [Link]

-

Al-Wasidi, A. S., Naglah, A. M., & Kalmouch, A. (2022). Different Potential Biological Activities of Benzimidazole Derivatives. ResearchGate. [Link]

-

Rahman, S. A., Poddar, S. K., Saqueeb, N., & Rahman, S. M. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]

-

Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (2022). Molecules (Basel, Switzerland), 27(19), 6649. [Link]

-

Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (2015). Molecules (Basel, Switzerland), 20(6), 11136–11155. [Link]

-

Alaqeel, S. I. (2017). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC advances, 7(84), 53265–53284. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Harrasi, A., & Hussain, H. (2023). Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. Scientific reports, 13(1), 7352. [Link]

-

Yao, N. Z., Coulibaly, W. K., Djaman, J. A. A., Kone, M., & Kone, S. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(9), e30102. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules (Basel, Switzerland), 27(19), 6245. [Link]

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2021). ResearchGate. [Link]

-

In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2017). Bioorganic & medicinal chemistry, 25(17), 4652–4659. [Link]

-

Synthesis, characterization and in vivo biological evaluation of novel benzimidazoles as potential anticancer agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(22), 5243-5247. [Link]

-

Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. (2022). ResearchGate. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2017). Molecules (Basel, Switzerland), 22(7), 1063. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2018). RSC advances, 8(40), 22441–22465. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2018). RSC Advances, 8(40), 22441-22465. [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted benzimidazole a potential drug candidate [wisdomlib.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 16. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 18. Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-Butyl-6,7-difluoro-1,3-benzimidazole solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-Butyl-6,7-difluoro-1,3-benzimidazole

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties—solubility and stability—of this compound. As a novel derivative of the versatile benzimidazole scaffold, understanding these characteristics is paramount for its advancement in the drug development pipeline. This document, intended for researchers, chemists, and formulation scientists, synthesizes theoretical predictions based on established chemical principles with detailed, field-proven experimental protocols for empirical validation. We delve into the anticipated solubility profile across various solvent systems and pH levels, and outline a systematic approach to stability testing through forced degradation studies, as mandated by regulatory guidelines. The methodologies are presented to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Introduction

The benzimidazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its unique structure, a fusion of benzene and imidazole rings, allows it to mimic and interact with various biological targets, leading to a wide spectrum of therapeutic applications including anthelmintic, antiviral, anticancer, and antihypertensive agents.

This compound (Figure 1) is a contemporary derivative featuring key structural modifications. The butyl group at the N1 position significantly increases its lipophilicity, while the electron-withdrawing fluorine atoms at the 6 and 7 positions are expected to modulate the molecule's pKa and metabolic stability. A foundational understanding of its solubility and stability is not merely a preliminary step but a critical determinant of its "developability," influencing everything from route of synthesis and purification to formulation design, bioavailability, and shelf-life.

Figure 1: Chemical Structure of this compound

Section 1: Solubility Profile

Solubility is a critical attribute that governs the absorption and bioavailability of a drug candidate. For benzimidazole derivatives, which are often characterized by low aqueous solubility, a thorough assessment is essential.

Theoretical Assessment & Predicted Profile

The solubility of this compound is dictated by the interplay between its non-polar butyl chain, the polarizable benzimidazole core, and the electronegative fluorine atoms.

-

Influence of Substituents : The N-butyl group is a significant non-polar feature that will likely decrease aqueous solubility compared to the unsubstituted benzimidazole core, but enhance solubility in non-polar organic solvents. The difluoro substitution on the benzene ring further increases lipophilicity.

-

pH-Dependent Solubility : The benzimidazole ring contains a basic nitrogen atom (N3), making the molecule a weak base. Therefore, its aqueous solubility is expected to be significantly higher in acidic conditions (pH 1-3) where it can form a protonated, more soluble salt. Conversely, in neutral to alkaline media (pH 7-9), it will exist predominantly as the free base, exhibiting minimal aqueous solubility.

-

Solubility in Organic Solvents : Based on the behavior of similar benzimidazole structures, a general solubility profile can be predicted. The presence of both hydrogen bond acceptors (N atoms) and a lipophilic structure suggests a varied profile.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl group can hydrogen bond with the nitrogen atoms of the benzimidazole ring. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar benzimidazole core facilitate dissolution. |

| Non-Polar | Toluene, Hexane | Moderate to Low | The non-polar butyl group enhances solubility, but the polar core limits miscibility with highly non-polar solvents. |

| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity suitable for dissolving many benzimidazole derivatives. |

| Aqueous Buffers | pH 2.0 Buffer | Moderate | Protonation of the imidazole ring leads to the formation of a more soluble cationic species. |

| pH 7.4 Buffer | Very Low | The compound exists as the neutral, poorly soluble free base. |

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain definitive quantitative data, the equilibrium shake-flask method remains the gold standard for its reliability and direct measurement of saturation solubility.

Causality : This method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility of the compound under the specified conditions, which is critical for biopharmaceutical classification and formulation decisions.

-

Preparation : Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent or buffer. The visible excess of solid is crucial to guarantee saturation.

-

Equilibration : Seal the vials securely and place them in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For quantitative analysis, withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (PTFE or other chemically compatible material) to remove all undissolved particles.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation : Determine the solubility by comparing the analyte peak area to a standard curve prepared with known concentrations of the compound.

Section 2: Stability Profile and Degradation Pathways

Stability testing is a regulatory requirement and a cornerstone of drug development, ensuring that a drug substance maintains its identity, purity, and potency throughout its shelf-life. Forced degradation (or stress testing) is the primary tool used to identify likely degradation products and establish the intrinsic stability of a molecule.

Predicted Degradation Pathways

The benzimidazole core, while relatively stable, is susceptible to degradation under certain stress conditions. The primary anticipated pathways for this compound are oxidation and photolysis.

-

Oxidative Degradation : The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened impurities. This pathway is a known degradation route for other imidazole-containing drugs.

-

Photodegradation : Aromatic heterocyclic systems are often sensitive to light. Exposure to UV or high-intensity visible light can lead to complex degradation pathways, including radical-mediated reactions or rearrangements. Benzimidazole anthelmintics, for instance, are known to be sensitive to light.

-

Hydrolytic Stability : The core benzimidazole structure is generally stable to hydrolysis. However, extreme pH and high temperatures could potentially promote degradation, though this is expected to be less significant than oxidation or photolysis.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to purposefully degrade the sample to a target level of 5-20%. Degradation beyond this range can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.

Causality : The choice of stress conditions is mandated by ICH guidelines to cover all likely scenarios a drug may encounter during its lifecycle, from manufacturing to patient administration. This ensures the resulting analytical method is truly "stability-indicating," meaning it can reliably separate and quantify the active ingredient from all potential impurities.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Rationale for Termination |

| Acid Hydrolysis | 0.1 M HCl | Up to 72h at 60°C | Neutralization with equivalent base (e.g., 0.1 M NaOH) |

| Base Hydrolysis | 0.1 M NaOH | Up to 72h at 60°C | Neutralization with equivalent acid (e.g., 0.1 M HCl) |

| Oxidation | 3% H₂O₂ | Up to 24h at RT | Dilution with mobile phase to quench the reaction |

| Thermal | 80°C (Dry Heat) | Up to 7 days | Removal from heat source |

| Photostability | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m² | Completion of exposure; analyze alongside a dark control |

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation : For each condition, mix the stock solution with the stressor (e.g., acid, base, or H₂O₂) in a vial. For thermal and photostability, the solid drug or solution is directly exposed to the condition. A control sample (unstressed) should be prepared and stored at 5°C.

-

Incubation : Place the vials under the specified conditions. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Quenching : Immediately terminate the degradation process as described in Table 2 to prevent further reactions before analysis.

-

Analysis : Analyze all stressed samples, the control sample, and a blank (stressor only) by a stability-indicating HPLC method. The method must be capable of resolving the parent peak from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure co-elution is not occurring.

Spectroscopic Blueprint: An In-depth Technical Guide to the Characterization of 1-Butyl-6,7-difluoro-1,3-benzimidazole

Foreword: The Imperative of Precision in Drug Discovery

In the landscape of modern drug development, the structural integrity of a novel chemical entity is paramount. Molecules like 1-Butyl-6,7-difluoro-1,3-benzimidazole, belonging to the esteemed benzimidazole class of compounds, are of significant interest due to their wide-ranging biological activities, which include antimicrobial, antiviral, and anticancer properties. The introduction of a butyl group at the N-1 position enhances lipophilicity, while the difluoro substitution on the benzene ring critically modulates electronic properties and metabolic stability. This guide provides a comprehensive, predictive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to unequivocally identify and characterize this specific molecule. Our approach is grounded in first principles and data from closely related structural analogs, offering a robust framework for researchers and quality control professionals.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the molecule's architecture. The structure of this compound dictates the expected spectroscopic output. The key features are: an N-alkylated imidazole ring, a difluoro-substituted aromatic system, and a flexible butyl chain.

Diagram: Molecular Structure of this compound

Caption: Numbering scheme for this compound.

Diagram: General Analytical Workflow

Caption: Key predicted fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-